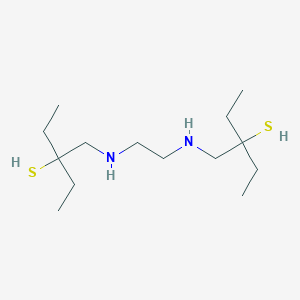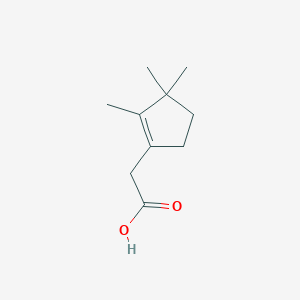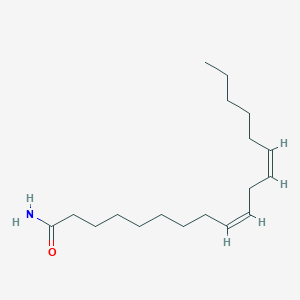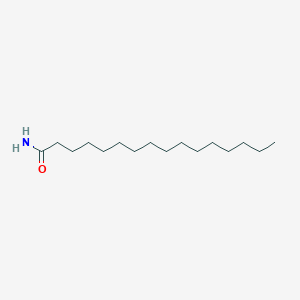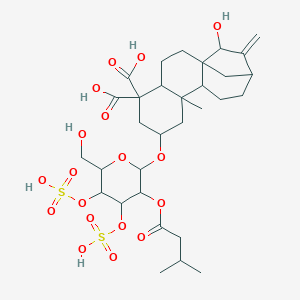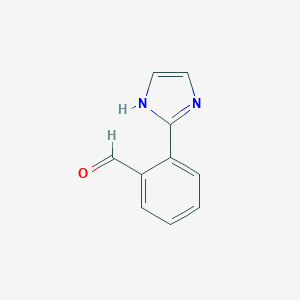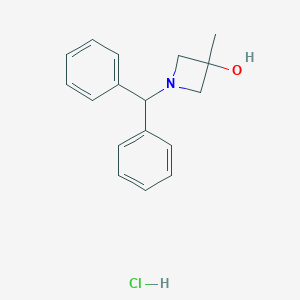![molecular formula C29H42N2O8 B163009 (1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione
Overview
Description
PX-13-17OH is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, making it a valuable tool in cancer research and other fields .
Scientific Research Applications
PX-13-17OH has a wide range of applications in scientific research:
Cancer Research: Inhibits PI3K signaling pathways, reducing tumor growth and proliferation.
Cell Signaling Studies: Used to study the role of PI3K in cellular processes.
Drug Development: Serves as a lead compound for developing new PI3K inhibitors.
Biological Research: Investigates the effects of PI3K inhibition on various biological pathways.
Mechanism of Action
Target of Action
PX-13-17OH, also known as [(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate, is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ .
Mode of Action
The compound acts by inhibiting the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells . This inhibition is achieved when the compound is used at concentrations ranging from 0.03 to 1 µg/ml .
Biochemical Pathways
The primary biochemical pathway affected by PX-13-17OH is the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a key player in this pathway. This, in turn, affects downstream effects such as cell growth, proliferation, and survival.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by PX-13-17OH leads to a decrease in the phosphorylation of Akt and S6K . This can result in reduced cell growth and proliferation, particularly in cancer cells. In fact, PX-13-17OH has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg .
Biochemical Analysis
Biochemical Properties
PX-13-17OH plays a significant role in biochemical reactions by selectively inhibiting PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . It interacts with these enzymes, inhibiting their activity and thereby affecting various biochemical processes. The nature of these interactions involves the binding of PX-13-17OH to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
PX-13-17OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, PX-13-17OH inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells .
Molecular Mechanism
The molecular mechanism of action of PX-13-17OH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. PX-13-17OH binds to the active sites of PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Dosage Effects in Animal Models
The effects of PX-13-17OH vary with different dosages in animal models. It has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PX-13-17OH involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the cyclopenta[5,6]naphtho[1,2-c]pyran core.
- Introduction of hydroxyl and acetyloxy groups.
- Attachment of the dimethylamino propyl group.
Industrial Production Methods: Industrial production of PX-13-17OH typically involves large-scale organic synthesis techniques, including:
Batch Processing: Utilizing reactors to carry out the multi-step synthesis.
Purification: Employing crystallization and chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions: PX-13-17OH undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of PX-13-17OH with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
PX-13-17OH is unique due to its high selectivity for PI3K isoforms over other kinases. Similar compounds include:
Wortmannin: A non-selective PI3K inhibitor.
LY294002: Another PI3K inhibitor with broader activity.
Idelalisib: A selective inhibitor for PI3Kδ.
Compared to these compounds, PX-13-17OH offers greater selectivity and potency, making it a valuable tool for targeted research .
Properties
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


